molecular formula C16H15NO5 B10877376 1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-

1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-

Cat. No.: B10877376
M. Wt: 301.29 g/mol
InChI Key: QCGDFYJXDWDWBY-UHFFFAOYSA-N
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Description

“1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” is a complex organic compound that belongs to the class of isobenzofurans. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxyphenyl and dimethoxy groups in its structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” typically involves multi-step organic reactions. A common approach might include:

    Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyphenyl group, leading to quinone derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the isobenzofuran core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

Industrially, it could be used in the synthesis of dyes, polymers, or other materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The hydroxyphenyl and dimethoxy groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-Isobenzofuran-1(3H)-one derivatives: Compounds with similar core structures but different substituents.

    Phenylamino derivatives: Compounds with similar amino group substitutions on aromatic rings.

    Dimethoxy derivatives: Compounds with methoxy groups on aromatic rings.

Uniqueness

The uniqueness of “1H-Isobenzofuran-1(3H)-one, 3-(4-hydroxyphenylamino)-6,7-dimethoxy-” lies in its specific combination of functional groups, which can result in unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

3-(4-hydroxyanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO5/c1-20-12-8-7-11-13(14(12)21-2)16(19)22-15(11)17-9-3-5-10(18)6-4-9/h3-8,15,17-18H,1-2H3

InChI Key

QCGDFYJXDWDWBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)O)OC

Origin of Product

United States

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